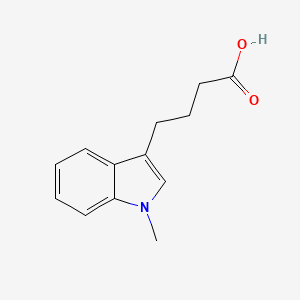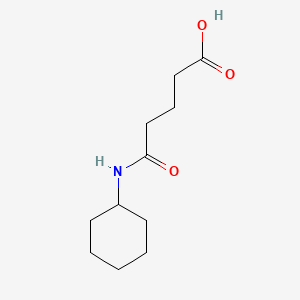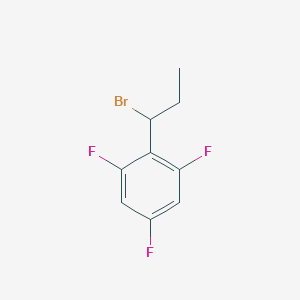
1-(1-Bromopropyl)-2,4,6-trifluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromopropane, also known as n-propyl bromide, is a colorless liquid with a sweet odor . It is an organobromine compound with the chemical formula CH3CH2CH2Br . It is used as a solvent and its industrial applications have increased dramatically in the 21st century due to the phasing out of chlorofluorocarbons and chloroalkanes .
Synthesis Analysis
While specific synthesis methods for “1-(1-Bromopropyl)-2,4,6-trifluorobenzene” are not available, bromination is a common method for introducing bromine atoms into organic compounds . For example, propylbenzene can be converted to (1-bromopropyl)benzene in a reaction with NBS in the presence of benzoyl peroxide .Molecular Structure Analysis
The molecular structure of a compound like “1-(1-Bromopropyl)-2,4,6-trifluorobenzene” would consist of a benzene ring substituted with a bromopropyl group and three fluorine atoms. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
The chemical reactions of “1-(1-Bromopropyl)-2,4,6-trifluorobenzene” would likely involve reactions at the bromopropyl group or the aromatic ring. Bromine atoms are often good leaving groups, so substitution reactions could occur at the bromopropyl group. The aromatic ring could undergo electrophilic aromatic substitution reactions .Applications De Recherche Scientifique
Environmental Presence and Toxicology
A study by Zuiderveen et al. (2020) reviews the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, highlighting the significant use and potential risks of such compounds due to their persistence and toxicological profiles. The review emphasizes the need for further research on the environmental fate, toxicity, and analytical methods for these compounds, including 1-(1-Bromopropyl)-2,4,6-trifluorobenzene, to better understand their impact and manage their use and disposal responsibly (Zuiderveen, Slootweg, & de Boer, 2020).
Synthetic Applications and Challenges
Research into the practical synthesis of brominated biphenyls, such as the work by Qiu et al. (2009), provides insights into the chemical processes that enable the production of complex brominated molecules. These studies often focus on the optimization of synthetic routes, addressing the challenges associated with the use of hazardous reagents and the need for safer, more efficient methodologies. Such research underscores the importance of 1-(1-Bromopropyl)-2,4,6-trifluorobenzene in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Chemistry and Pollutant Dynamics
The formation and environmental behavior of brominated flame retardants and their degradation products, such as dioxins and furans, have been extensively studied. Zhang, Buekens, and Li (2016) review the mechanisms through which brominated compounds, including those related to 1-(1-Bromopropyl)-2,4,6-trifluorobenzene, contribute to the formation of toxic byproducts in fires and combustion processes. These insights are crucial for assessing the environmental and health impacts of brominated compounds and for developing strategies to mitigate their risks (Zhang, Buekens, & Li, 2016).
Mécanisme D'action
Target of Action
Brominated compounds often interact with various proteins and enzymes in the body, altering their function .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Brominated compounds can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Similar brominated compounds are often well absorbed and distributed throughout the body, metabolized by the liver, and excreted in urine .
Result of Action
Brominated compounds can have a variety of effects depending on their specific targets and mode of action .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of brominated compounds .
Safety and Hazards
Propriétés
IUPAC Name |
2-(1-bromopropyl)-1,3,5-trifluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-2-6(10)9-7(12)3-5(11)4-8(9)13/h3-4,6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEMFXDVWAYGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1F)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromopropyl)-2,4,6-trifluorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{6-chloro-4-[(2-propoxyethyl)amino]-3-pyridinyl}carbamate](/img/structure/B2934031.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propyl]amino}acetamide](/img/structure/B2934033.png)

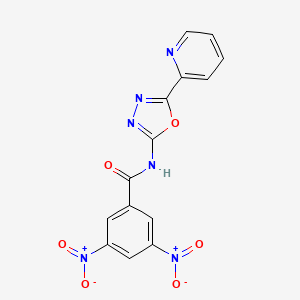
![3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2934037.png)

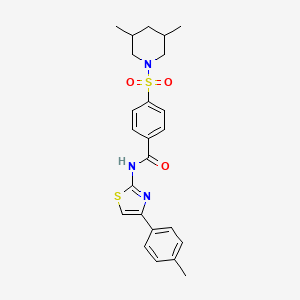
![Methyl 2-[4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholin-3-yl]acetate](/img/structure/B2934043.png)
![2-[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2934045.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2934047.png)
